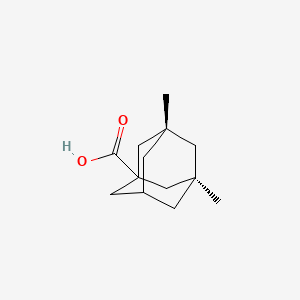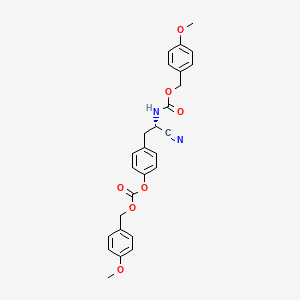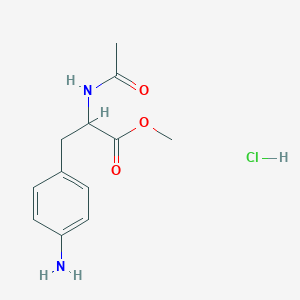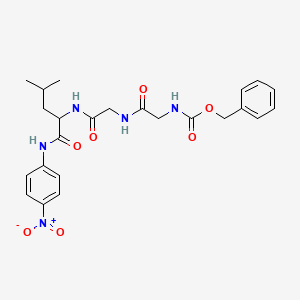![molecular formula C12H10O3S B12063368 2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid CAS No. 776312-23-3](/img/structure/B12063368.png)
2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a thiophene ring substituted with a carboxaldehyde group at the 2-position and a phenyl group with a hydroxymethyl substituent at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with 4-(hydroxymethyl)benzaldehyde under appropriate conditions. This reaction typically requires the use of a catalyst and may be carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2-Thiophenecarboxylic acid,5-[4-(carboxy)phenyl]-
Reduction: 2-Thiophenemethanol,5-[4-(hydroxymethyl)phenyl]-
Substitution: 2-Bromo-5-[4-(hydroxymethyl)phenyl]thiophene
Scientific Research Applications
2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxaldehyde: Lacks the phenyl and hydroxymethyl substituents.
5-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the phenyl and hydroxymethyl substituents.
2-Thiazolecarboxaldehyde: Contains a nitrogen atom in the ring instead of sulfur.
Uniqueness
2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- is unique due to the presence of both the thiophene ring and the phenyl group with a hydroxymethyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
776312-23-3 |
|---|---|
Molecular Formula |
C12H10O3S |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c13-7-8-2-1-3-9(6-8)11-10(12(14)15)4-5-16-11/h1-6,13H,7H2,(H,14,15) |
InChI Key |
GTGHWLDTWBPTSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CS2)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


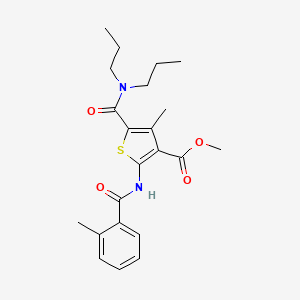


![(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12063300.png)


